Yttrium(III) acetate hydrate

Descripción general

Descripción

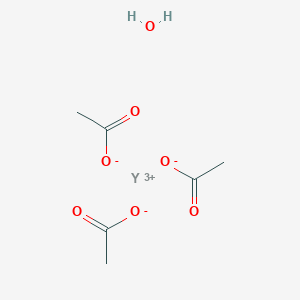

Yttrium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Y·xH₂O. It is a white, crystalline substance that is moderately soluble in water and decomposes to yttrium oxide upon heating . Yttrium is a rare earth element, and its compounds are known for their various applications in materials science, electronics, and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium(III) acetate hydrate can be synthesized by reacting yttrium oxide or yttrium hydroxide with acetic acid. The reaction typically involves dissolving yttrium oxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction is as follows:

Y2O3+6CH3COOH→2(CH3CO2)3Y+3H2O

The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and allowing the crystals to form .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of yttrium oxide with acetic acid in large reactors, followed by crystallization and purification steps to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Yttrium(III) acetate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide.

Complex Formation: It can form complexes with various ligands, such as polyaminocarboxylates.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form yttrium oxide.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: The acetate groups can be substituted with other ligands in the presence of suitable reagents.

Major Products:

Yttrium Oxide: Formed during thermal decomposition.

Complexes: Formed with various ligands during complexation reactions.

Aplicaciones Científicas De Investigación

Chemistry

Yttrium(III) acetate hydrate serves as a precursor for synthesizing yttrium oxides and fluorides. These materials are crucial in the production of electronic ceramics and optical devices. For instance, the synthesis of sodium yttrium fluoride () nanoparticles involves using yttrium acetate in combination with oleic acid under controlled heating conditions.

Biomedicine

In biomedical applications, this compound is investigated for its potential in drug delivery systems and imaging techniques. Its biocompatibility makes it suitable for creating materials used in medical imaging and as contrast agents for X-ray examinations . Case studies highlight its role in enhancing the efficacy of cancer treatments through complex formation with therapeutic agents.

Nanotechnology

The compound is also employed in nanotechnology for producing lanthanide nanoparticles, which are useful in biomedical imaging due to their optical properties. Research has demonstrated that these nanoparticles can be utilized for surgical navigation in the near-infrared spectrum .

Electronics

In the electronics sector, this compound is used to manufacture thin films for optoelectronic devices. Its ability to form high-purity yttrium oxide thin films is essential for applications such as phosphors in display technologies .

Catalysis

The compound acts as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its catalytic properties facilitate the formation of complex organic molecules .

Case Study 1: Biomedical Imaging

A study conducted by Daifeng Li et al. explored the use of excretable lanthanide nanoparticles derived from this compound for biomedical imaging applications. The research demonstrated that these nanoparticles provide significant advantages in terms of visibility and safety during surgical procedures .

Case Study 2: Synthesis of Yttrium Oxide Thin Films

Research published by Bhavani Ganesan (2015) investigated the optical properties of yttrium oxide doped with zinc, synthesized using this compound. The findings revealed that doping improved the material's luminescent properties, making it suitable for advanced optical applications .

Mecanismo De Acción

The mechanism of action of yttrium(III) acetate hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, in biomedical applications, yttrium complexes can target cancer cells and deliver therapeutic agents directly to the site of action .

Comparación Con Compuestos Similares

Ytterbium(III) acetate hydrate: Similar in structure and used in similar applications.

Erbium(III) acetate hydrate: Another rare earth acetate with comparable properties.

Yttrium(III) nitrate hexahydrate: Used in similar industrial and research applications.

Uniqueness: Yttrium(III) acetate hydrate is unique due to its specific thermal decomposition behavior and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in applications requiring high thermal stability and complexation capabilities .

Actividad Biológica

Yttrium(III) acetate hydrate (Y(CH₃COO)₃·xH₂O) is a compound that has garnered attention in various fields, particularly in biomedicine and materials science. This article focuses on its biological activity, including antibacterial and anticancer properties, as well as its potential applications in drug delivery systems.

Overview of this compound

This compound is a coordination compound of yttrium, an element known for its unique properties. The compound is often used in the synthesis of yttrium oxide nanoparticles (Y₂O₃ NPs), which exhibit significant biological activities. The biological effects of yttrium compounds are largely attributed to their ability to interact with biological systems at the cellular level.

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial properties. Studies indicate that Y₂O₃ nanoparticles derived from yttrium acetate exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Intracellular Interaction : Y₂O₃ nanoparticles penetrate bacterial cell walls, leading to the generation of reactive oxygen species (ROS), which disrupt cellular functions.

- Enzyme Inactivation : The nanoparticles interfere with bacterial enzymes, resulting in increased hydrogen peroxide production that ultimately causes cell death.

Case Study Findings

- A study demonstrated that Y₂O₃ nanoparticles synthesized using plant extracts showed effective inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported at 8-10 μg/mL .

- Another research highlighted that the size and surface characteristics of Y₂O₃ nanoparticles play a crucial role in their antibacterial efficacy, suggesting that smaller particles tend to exhibit enhanced activity due to greater surface area .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that Y₂O₃ nanoparticles can selectively target cancer cells while exhibiting minimal toxicity to normal cells.

- Selective Toxicity : The nanoparticles preferentially induce apoptosis in cancer cells through oxidative stress pathways.

- Cell Proliferation Inhibition : Studies have shown that these nanoparticles can inhibit the growth of various cancer cell lines, including renal and cervical cancers.

Case Study Findings

- In vitro studies using Y₂O₃ nanoparticles synthesized from natural extracts revealed significant cytotoxic effects on renal cancer cell lines (e.g., Caki-2), while normal kidney cells (MDCK) showed resilience to the same concentrations .

- Another investigation reported that these nanoparticles could be incorporated into drug delivery systems, enhancing bioavailability and sustained release profiles for anticancer drugs .

Drug Delivery Applications

The unique properties of yttrium-based compounds make them suitable candidates for drug delivery systems. Their ability to form stable complexes with various therapeutic agents allows for targeted delivery and controlled release.

Characteristics

- Sustained Release : Y₂O₃ nanoparticles demonstrate a sustained release profile over extended periods, making them ideal for long-term therapeutic applications.

- Biocompatibility : Preliminary studies indicate that these nanoparticles are biocompatible, posing minimal risk when administered in vivo .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Antibacterial | ROS generation & enzyme inhibition | Effective against E. coli and S. aureus; MIC 8-10 μg/mL |

| Anticancer | Induction of apoptosis & selective toxicity | Cytotoxic to renal cancer cells; minimal effect on normal cells |

| Drug Delivery | Complex formation & sustained release | Enhanced bioavailability; prolonged therapeutic effect |

Propiedades

IUPAC Name |

yttrium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKVGRAQLBXGQB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.